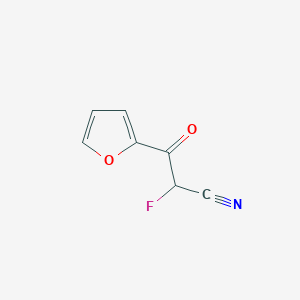
2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile
Overview
Description
“2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile” is a chemical compound that likely contains a fluorine atom and a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “2-Fluoro” indicates that a fluorine atom is attached to the second carbon of the propanenitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling . This method involves a palladium-catalyzed cross-coupling reaction .Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
- Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is a process that is not well developed .
- Methods of Application: The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
3. Anti-Markovnikov Hydromethylation of Alkenes
- Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Methods of Application: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
4. Suzuki–Miyaura Coupling in Drug Synthesis
- Application Summary: The Suzuki–Miyaura coupling is a key step in the synthesis of several pharmaceuticals, including Losartan, an antihypertensive drug .
- Methods of Application: The process involves the coupling of arylboronic acids and aryl chlorides .
- Results or Outcomes: This method has been used in multi-kilogram scale preparations of various drugs .
5. Anti-Markovnikov Hydromethylation of Alkenes
- Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Methods of Application: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
6. Suzuki–Miyaura Coupling in Drug Synthesis
- Application Summary: The Suzuki–Miyaura coupling is a key step in the synthesis of several pharmaceuticals, including Losartan, an antihypertensive drug .
- Methods of Application: The process involves the coupling of arylboronic acids and aryl chlorides .
- Results or Outcomes: This method has been used in multi-kilogram scale preparations of various drugs .
Future Directions
properties
IUPAC Name |
2-fluoro-3-(furan-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-5(4-9)7(10)6-2-1-3-11-6/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZYZZJSUQXGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




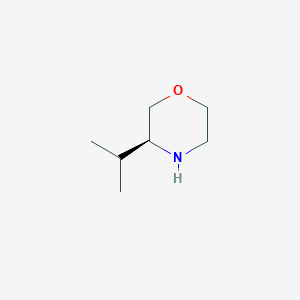
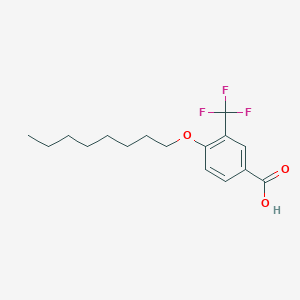
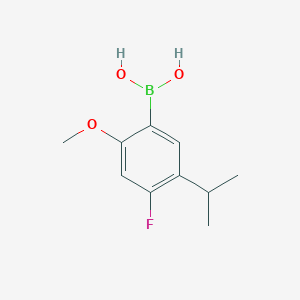
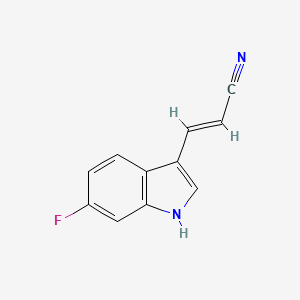
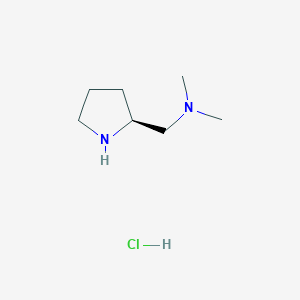
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)
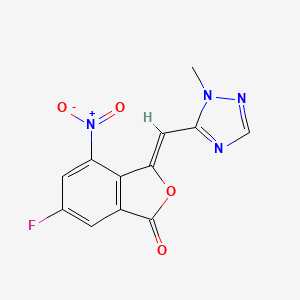
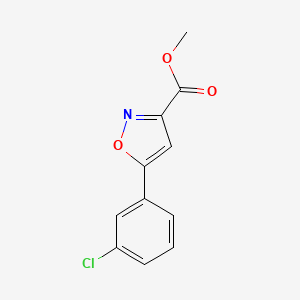
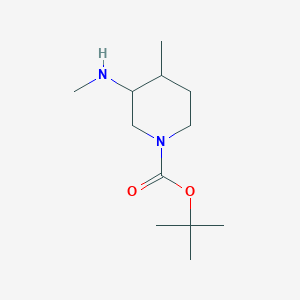
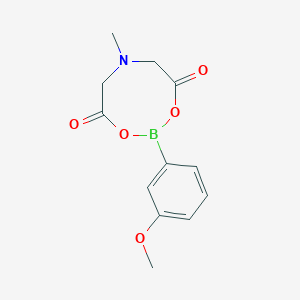
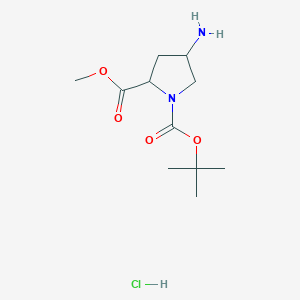
![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)